molecular formula C24H8O6 B090714 3,4,9,10-Perylenetetracarboxylic dianhydride CAS No. 128-69-8

3,4,9,10-Perylenetetracarboxylic dianhydride

Cat. No. B090714
CAS RN: 128-69-8
M. Wt: 392.3 g/mol
InChI Key: CLYVDMAATCIVBF-UHFFFAOYSA-N
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Patent
US04587189

Procedure details

There was mixed in a three-liter flask 5.85 grams of 3,4,9,10-perylenetetracarboxylic dianhydride, 26.77 grams of o-phenylene diamine and 7 milliliters of glacial acetic acid. The mixture resulting was then heated with stirring for 8 hours at 210° C., followed by cooling to room temperature. A solid product was then obtained by filtering the mixture throught a sintered glass funnel; followed by washing with 1,000 milliliters of methanol. Thereafter, the solid was slurried with 500 milliliters of 1 percent sodium hydroxide solution. After filtration, the solid was washed with 600 milliliters of water, and then was dried in an oven at 80° C. overnight yielding 7.62 grams, of the above product III.
Quantity
5.85 g
Type
reactant
Reaction Step One
Quantity
26.77 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
[Compound]
Name
product III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:11]3[CH:20]=[CH:19][C:18]4C(OC(=O)[C:16]5[C:17]=4[C:12]=3[C:13](=[CH:14][CH:15]=5)[C:8]3[C:9]=2[C:4]2[C:5](C(OC(=O)[C:3]=2[CH:2]=1)=O)=[CH:6][CH:7]=3)=O.[C:31]1([NH2:38])[CH:36]=[CH:35][CH:34]=[CH:33][C:32]=1[NH2:37]>C(O)(=O)C>[CH:14]1[C:13]2=[C:12]3[C:11]([C:10]4[C:9]5[C:4](=[CH:5][CH:6]=[CH:7][C:8]2=5)[CH:3]=[CH:2][CH:1]=4)=[CH:20][CH:19]=[CH:18][C:17]3=[CH:16][CH:15]=1.[N:37]1[C:32]2[CH:33]=[CH:34][CH:35]=[CH:36][C:31]=2[NH:38][CH:1]=1 |f:3.4|

Inputs

Step One
Name
Quantity
5.85 g
Type
reactant
Smiles
C1=CC2=C3C(=CC=C4C3=C1C5=C6C4=CC=C7C6=C(C=C5)C(=O)OC7=O)C(=O)OC2=O
Name
Quantity
26.77 g
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Name
Quantity
7 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
product III
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
210 °C
Stirring
Type
CUSTOM
Details
with stirring for 8 hours at 210° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture resulting
TEMPERATURE
Type
TEMPERATURE
Details
was then heated
TEMPERATURE
Type
TEMPERATURE
Details
by cooling to room temperature
CUSTOM
Type
CUSTOM
Details
A solid product was then obtained
FILTRATION
Type
FILTRATION
Details
by filtering the mixture
WASH
Type
WASH
Details
by washing with 1,000 milliliters of methanol
FILTRATION
Type
FILTRATION
Details
After filtration
WASH
Type
WASH
Details
the solid was washed with 600 milliliters of water
CUSTOM
Type
CUSTOM
Details
was dried in an oven at 80° C. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
yielding 7.62 grams

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
Smiles
C1=CC=C2C=CC=C3C4=CC=CC5=CC=CC(C1=C23)=C45.N4=CNC5=C4C=CC=C5

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.